2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
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Overview
Description
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a chloromethyl group and a prop-2-en-1-yl group attached to a bicyclo[2.2.1]heptane skeleton. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from norbornene.
Allylation: The prop-2-en-1-yl group can be introduced via an allylation reaction using an appropriate allylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify the chloromethyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its use in drug development or as a precursor to biologically active compounds.
Industry: It can be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its chemical structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.
2-(Hydroxymethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of both the chloromethyl and prop-2-en-1-yl groups in 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Properties
Molecular Formula |
C11H17Cl |
---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
2-(chloromethyl)-2-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,9-10H,1,3-8H2 |
InChI Key |
MTBMKEXPXMILGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2CCC1C2)CCl |
Origin of Product |
United States |
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